molecular formula C11H14BrN B1400799 N-(2-bromobenzyl)-N-methylcyclopropanamine CAS No. 1247180-19-3

N-(2-bromobenzyl)-N-methylcyclopropanamine

Cat. No.: B1400799
CAS No.: 1247180-19-3
M. Wt: 240.14 g/mol
InChI Key: OSIGQUJNFJAYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromobenzyl bromide (also known as α,2-dibromotoluene ) with N-cyclopentyl-N-methylamine . The bromobenzyl group reacts with the amine to form the desired product. The synthetic route may involve various reaction conditions and purification steps .

Scientific Research Applications

1. Analytical Method Development

A study by Poklis et al. (2014) details the development of a high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying N-benzyl phenethylamine derivatives. This method was essential in a case of intoxication involving such derivatives, demonstrating the compound's relevance in analytical chemistry and toxicology (Poklis et al., 2014).

2. Synthesis of Cyclopropylamines

Research by Meijere et al. (2002) explores the synthesis of mono- and disubstituted dialkylcyclopropylamines, including derivatives of N-(2-bromobenzyl)-N-methylcyclopropanamine. These compounds are important in organic chemistry for creating small molecule libraries with specific nitrogen atom distances (Meijere et al., 2002).

3. Macrocyclic Compound Synthesis

A study by Yakushev et al. (2014) on the Pd-catalyzed macrocyclization of N,N'-bis(bromobenzyl) derivatives shows the utility of such compounds in synthesizing novel macrobicyclic and macrotricyclic compounds. This has implications for the development of new materials and pharmaceuticals (Yakushev et al., 2014).

4. Spectrophotometric Calibration

Goicoechea and Olivieri (1999) describe the use of N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine, a related compound, in multivariate spectrophotometric calibration. This demonstrates the compound's significance in analytical methods for drug analysis (Goicoechea & Olivieri, 1999).

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIGQUJNFJAYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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